



Application Notes: Evaluating the Antifungal Potential of N-Formyl-2-aminophenol

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Compound of Interest		
Compound Name:	N-Formyl-2-aminophenol	
Cat. No.:	B1347554	Get Quote

Introduction **N-Formyl-2-aminophenol**, a bacterial secondary metabolite also known as N-(2-hydroxyphenyl)-formamide, has been identified in P. chrysogenum and is noted for its antioxidant properties.[1] While it has been utilized in the synthesis of novel compounds that exhibit antibacterial and antifungal activities, comprehensive studies detailing its intrinsic antifungal efficacy are not extensively documented in publicly available literature.[1] However, numerous derivatives of the closely related compound, 2-aminophenol, have been synthesized and shown to possess significant antifungal properties against a range of pathogenic fungi.[2] [3] This document provides a generalized protocol for the systematic evaluation of **N-Formyl-2-aminophenol** as a potential antifungal agent. The methodologies are based on established standards for antifungal susceptibility testing and assays for elucidating potential mechanisms of action, drawing parallels from studies on structurally similar molecules.

Principle The antifungal activity of a compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility.[4][5] Following initial activity confirmation, further assays can be conducted to investigate the compound's mechanism of action (MoA), such as its effect on the fungal cell wall, cell membrane (specifically ergosterol interaction), or cellular respiration. This systematic approach is crucial for the preliminary stages of antifungal drug development.



Data Presentation: Antifungal Activity of 2-Aminophenol Derivatives

The following tables summarize the reported antifungal activities of various derivatives of 2-aminophenol against different fungal species. This data provides a comparative baseline for potential efficacy that might be expected from related compounds like **N-Formyl-2-aminophenol**.

Table 1: Antifungal Activity of 2-Aminobenzoxazole Derivatives against Phytopathogenic Fungi

Compound	Fungal Species	EC₅₀ (µg/mL)	Reference
3a	Gibberella zeae	1.48	[2]
Fusarium oxysporum	3.25	[2]	
3b	Gibberella zeae	2.05	[2]
Botrytis cinerea	4.86	[2]	
3c	Gibberella zeae	2.11	[2]
Sclerotinia sclerotiorum	5.57	[2]	
3e	Gibberella zeae	2.53	[2]
Rhizoctonia solani	6.12	[2]	
3m	Gibberella zeae	2.87	[2]
Botrytis cinerea	5.16	[2]	
3v	Gibberella zeae	3.14	[2]
Sclerotinia sclerotiorum	6.89	[2]	
Hymexazol (Control)	Various	18.5 - 45.3	[2]

Table 2: Antifungal Activity of 2-Allylphenol Derivatives against Botrytis cinerea



Compound	Modification	IC50 (μg/mL)	Reference
2-Allylphenol	Parent Compound	68.0	[6]
Derivative (Methoxy)	-OH replaced with - OCH₃	2.00	[6]
Derivative (Acetyl)	-OH replaced with - OCOCH₃	1.00	[6]

Table 3: Minimum Inhibitory Concentration (MIC) of 2-chloro-N-phenylacetamide against Aspergillus flavus

Compound	Fungal Strain	MIC (μg/mL)	MFC (µg/mL)	Reference
2-chloro-N- phenylacetamide	A. flavus (ATCC 16013)	128	256	[7]
A. flavus (LM 22)	64	128	[7]	
Amphotericin B (Control)	A. flavus (ATCC 16013)	2	4	[7]
A. flavus (LM 22)	2	4	[7]	
Voriconazole (Control)	A. flavus (ATCC 16013)	4	8	- [7]
A. flavus (LM 22)	2	4	[7]	

(Note: MFC stands for Minimum Fungicidal Concentration)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the CLSI M27 (for yeasts) and M38 (for molds) guidelines.[4][5]

1. Materials:



- N-Formyl-2-aminophenol (powder form)
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)[4]
- Sterile 96-well U-shaped microdilution plates[4]
- Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
- Sterile saline (0.85%)
- Spectrophotometer
- Incubator
- 2. Preparation of Stock Solutions:
- Prepare a stock solution of N-Formyl-2-aminophenol by dissolving the powder in DMSO to a final concentration of 10 mg/mL.
- Prepare serial two-fold dilutions of the compound in RPMI 1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.125 to 256 μg/mL.
- 3. Inoculum Preparation:
- For Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.
 Suspend several colonies in sterile saline. Adjust the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum of 1-5 x 10³ CFU/mL.
- For Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar until sporulation is achieved. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
- 4. Assay Procedure:

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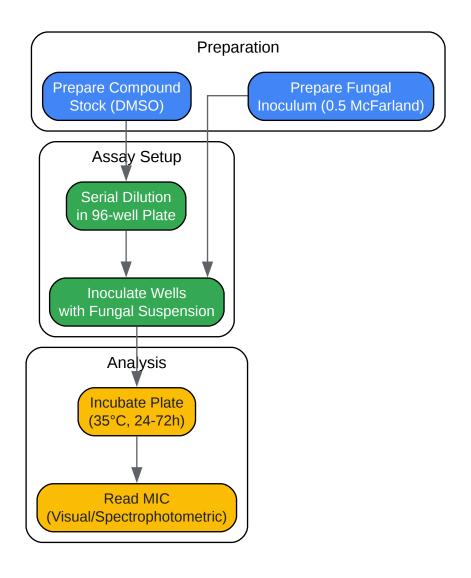


- Pipette 100 μL of the appropriate RPMI medium (containing the serially diluted compound) into each well of the 96-well plate.
- Add 100 μL of the final fungal inoculum to each well.
- Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).
- Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, depending on the growth rate of the control.[8]

5. Reading the MIC:

 The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control. For azoles and similar compounds, this is often a ≥50% reduction in turbidity. For polyenes like Amphotericin B, it is the complete absence of growth.[5][9]





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Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.

Protocol 2: Investigation of Mechanism of Action (MoA)

If **N-Formyl-2-aminophenol** shows significant antifungal activity, the following assays can help elucidate its potential mechanism.

A. Ergosterol Binding Assay This assay determines if the compound directly binds to ergosterol, a key component of the fungal cell membrane. This is a common mechanism for polyene antifungals and has been suggested for other novel compounds.[10]

Procedure:



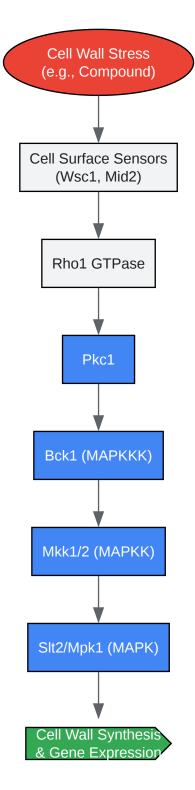
- Prepare solutions of N-Formyl-2-aminophenol in RPMI medium.
- Create two sets of serial dilutions in 96-well plates.
- To one set, add exogenous ergosterol (typically 200-400 μg/mL). The other set will not have ergosterol.
- Inoculate both sets of plates with the fungal suspension as described in Protocol 1.
- Incubate and determine the MIC for both conditions.
- Interpretation: A significant increase (e.g., four-fold or greater) in the MIC value in the presence of ergosterol suggests that the compound is binding to the exogenous ergosterol, preventing it from acting on the fungal membrane.[10]
- B. Sorbitol Protection Assay This assay helps determine if the compound targets the fungal cell wall. Sorbitol is an osmotic protectant that can rescue fungi with damaged cell walls.
- Procedure:
 - Prepare two sets of agar plates (e.g., Sabouraud Dextrose Agar) or broth microdilution plates.
 - Supplement one set of media with an osmotic stabilizer, typically 0.8 M sorbitol.
 - Perform a standard MIC determination (broth) or a disk diffusion/spot assay (agar) on both sets of media.
- Interpretation: If the fungus shows significantly better growth (or a higher MIC) in the presence of sorbitol, it indicates that the compound's primary target is likely the cell wall.

Potential Fungal Signaling Pathways Affected

Antifungal compounds exert stress on fungal cells, which often triggers specific stress response signaling pathways. Understanding these pathways can provide insights into the compound's mechanism and potential resistance development.



1. Cell Wall Integrity (CWI) Pathway: This pathway is crucial for maintaining a stable cell wall during growth and in response to cell wall damage, osmotic stress, or heat shock.[11][12] Compounds that inhibit cell wall synthesis often activate this pathway as a compensatory response.

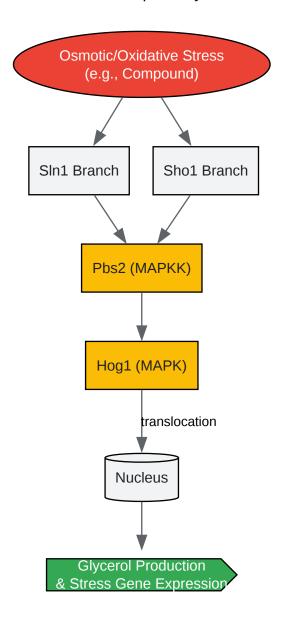




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Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

2. High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is essential for fungal survival under conditions of high osmolarity or oxidative stress.[11] Chemical compounds can induce oxidative stress, leading to the activation of this pathway.



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Caption: The High Osmolarity Glycerol (HOG) Stress Response Pathway.



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